Carboxin sulfoxide

Vue d'ensemble

Description

Carboxin Sulfoxide Description

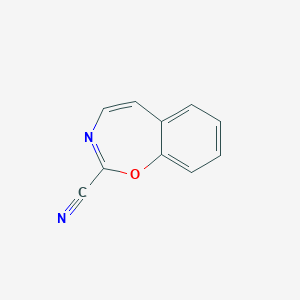

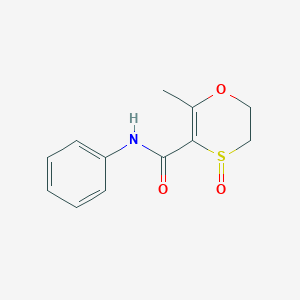

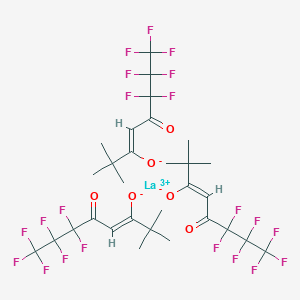

Carboxin sulfoxide is a phototransformation product of carboxin, a pesticide that undergoes structural change upon exposure to sunlight in aqueous environments. The transformation leads to the formation of sulfoxide and other minor components, which have been studied for their toxicity to various aquatic organisms, including primary consumers and producers in the aquatic environment .

Synthesis Analysis

The synthesis of sulfoxides, including carboxin sulfoxide, can be achieved through various chemical reactions. One method involves the rhodium-catalyzed transfer of carbamates to sulfoxides, which allows for the convenient synthesis of N-protected sulfoximines under mild conditions. This method has been used to synthesize methionine sulfoxide (MSO) and demonstrates the potential for the preparation of NH-sulfoximines . Another approach to synthesizing sulfoxides is the nucleophilic addition of sulfinyl carbanions to group 6 Fischer carbene complexes, which results in the formation of allyl sulfoxides .

Molecular Structure Analysis

The molecular structure of carboxin sulfoxide and related compounds can be characterized using various spectroscopic techniques. For instance, the conformational equilibria of carboxylic acids and their anions in dimethyl sulfoxide (DMSO) have been estimated using NMR couplings, which provide insights into intramolecular hydrogen bonding and the spatial arrangement of carboxylate groups . Additionally, the structure of carboxyethylated lignosulfonate, a related compound, has been characterized using FTIR spectroscopy, NMR spectroscopy, and other analytical methods to determine the presence of carboxyethyl groups .

Chemical Reactions Analysis

Carboxin sulfoxide and related sulfoxides can participate in various chemical reactions. For example, the carboxyethylation of lignosulfonate, a reaction related to sulfoxide chemistry, involves the use of 2-chloropropionic acid in an alkaline solution, following an SN1 pathway . Additionally, sulfoxides have been used in asymmetric synthesis, where their high configurational stability and synthetic versatility enable them to participate in carbon-carbon and carbon-oxygen bond-forming reactions . Novel cyclization reactions of o-carboxyphenyl and o-carbamoylphenyl sulfoxides have also been reported, leading to the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoxides are influenced by their molecular structure and the presence of functional groups. Sulfoxides, such as carboxin sulfoxide, are known for their stability and reactivity, which make them suitable for various chemical transformations. The oxidation of sulfides to sulfoxides and sulfones can be selectively achieved using reagents like 3-carboxypyridinium chlorochromate (CPCC) in the presence of aluminium chloride, both in solution and under microwave irradiation . The application of sulfoxides in carbohydrate synthesis further highlights their utility in facilitating stereoselective synthesis and as activators for different glycosylation reactions10.

Safety And Hazards

Propriétés

IUPAC Name |

6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXIHLNNJNITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041531 | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxin sulfoxide | |

CAS RN |

17757-70-9 | |

| Record name | Carboxin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)